
Phosphinous acid, diphenyl-, 3-phenylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinous acid, diphenyl-, 3-phenylpropyl ester is a chemical compound with the molecular formula C21H21OP It is known for its unique structure, which includes a phosphinous acid group bonded to a diphenyl group and a 3-phenylpropyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinous acid, diphenyl-, 3-phenylpropyl ester typically involves the reaction of diphenylphosphine with 3-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinous acid, diphenyl-, 3-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphinous acid, diphenyl-, 3-phenylpropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphinous acid, diphenyl-, 3-phenylpropyl ester involves its interaction with molecular targets through its phosphinous acid group. This group can form strong bonds with various substrates, facilitating catalytic processes and chemical transformations. The pathways involved in its action are dependent on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinous acid, diphenyl-, 1,1-dimethyl-3-phenylpropyl ester
- Phosphinous acid, diphenyl-, 2-phenylethyl ester
- Phosphinous acid, diphenyl-, benzyl ester
Uniqueness
Phosphinous acid, diphenyl-, 3-phenylpropyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for unique interactions and applications, particularly in the formation of specialized ligands and catalysts.
Propriétés
Numéro CAS |
174303-95-8 |
|---|---|
Formule moléculaire |
C21H21OP |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
diphenyl(3-phenylpropoxy)phosphane |
InChI |
InChI=1S/C21H21OP/c1-4-11-19(12-5-1)13-10-18-22-23(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-9,11-12,14-17H,10,13,18H2 |
Clé InChI |
FEPFIHXTODNQDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
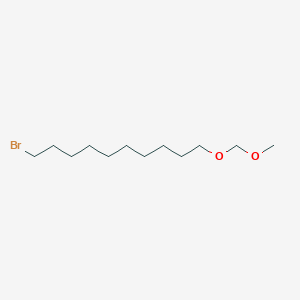
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
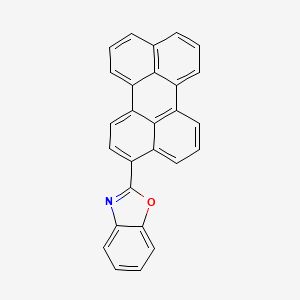

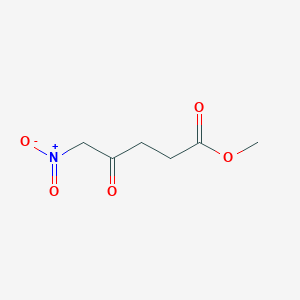
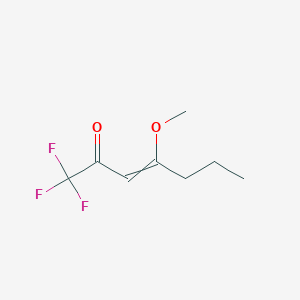
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
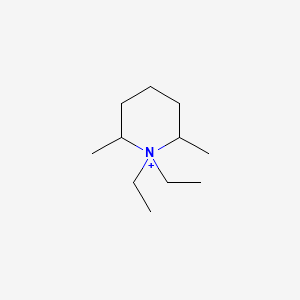
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
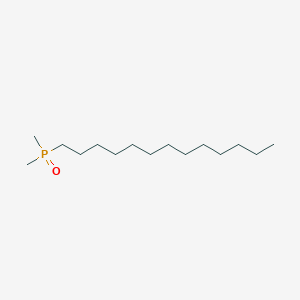
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
